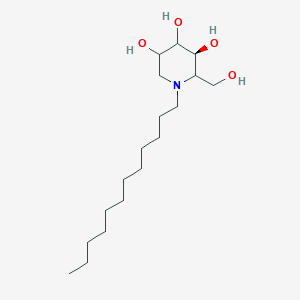![molecular formula C22H24O9 B13839359 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B13839359.png)
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro Ketoprofen Beta-D-Glucuronide (Mixture of Diastereomers) is a metabolite of racemic Ketoprofen. It is a compound with the molecular formula C22H24O9 and a molecular weight of 432.42. This compound is often used in research related to neurology and proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Ketoprofen Beta-D-Glucuronide involves the glucuronidation of dihydro ketoprofen. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the dihydro ketoprofen molecule. The reaction conditions often include an aqueous environment with a suitable buffer to maintain the pH, and the presence of cofactors such as UDP-glucuronic acid .
Industrial Production Methods
Industrial production of Dihydro Ketoprofen Beta-D-Glucuronide follows similar principles but is scaled up to meet commercial demands. This involves optimizing the reaction conditions to ensure high yield and purity of the product. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydro Ketoprofen Beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
Dihydro Ketoprofen Beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of ketoprofen.
Biology: Investigated for its role in biological systems, particularly in the metabolism and excretion of drugs.
Medicine: Studied for its potential therapeutic effects and its role in drug metabolism.
Industry: Used in the development of pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of Dihydro Ketoprofen Beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of ketoprofen, it is involved in the glucuronidation pathway, which is a major phase II metabolic pathway. This pathway facilitates the excretion of drugs and their metabolites by making them more water-soluble .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketoprofen: The parent compound from which Dihydro Ketoprofen Beta-D-Glucuronide is derived.
Ibuprofen Glucuronide: Another glucuronide metabolite of a nonsteroidal anti-inflammatory drug (NSAID).
Naproxen Glucuronide: A glucuronide metabolite of naproxen, another NSAID.
Uniqueness
Dihydro Ketoprofen Beta-D-Glucuronide is unique due to its specific structure and the presence of multiple diastereomers. This uniqueness allows for distinct interactions with biological systems and specific applications in research .
Propriétés
Formule moléculaire |
C22H24O9 |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H24O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,15-19,22-26H,1H3,(H,27,28)/t11?,15?,16-,17-,18+,19-,22-/m0/s1 |
Clé InChI |
MBJCDFJNDKPDMW-NJRUAEKSSA-N |
SMILES isomérique |
CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


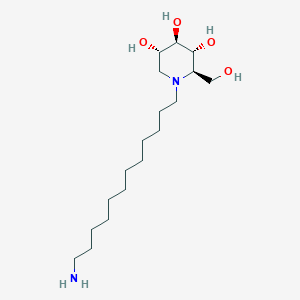

![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
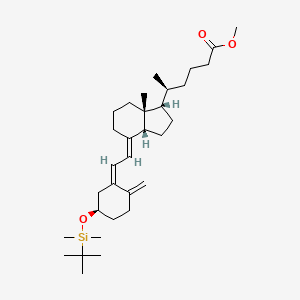
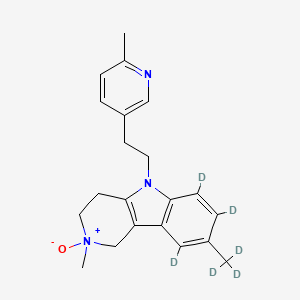

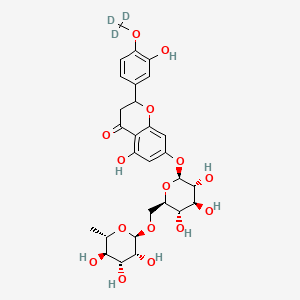
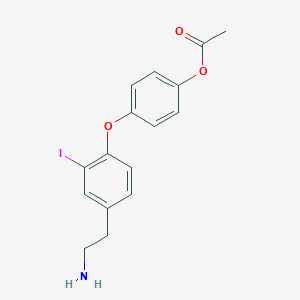
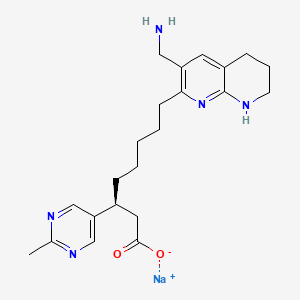
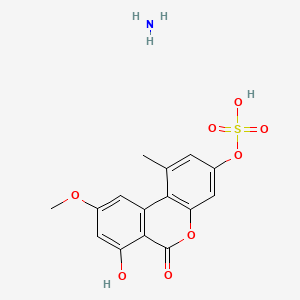
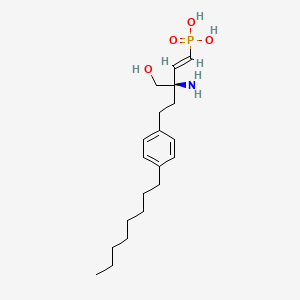

![sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13839350.png)
